

Atropaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **Atropaldehyde**

Cat. No.: **B1208947**

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Abstract

This technical guide provides a detailed overview of **atropaldehyde** (2-phenylpropenal), a reactive α,β -unsaturated aldehyde. It covers the fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. This guide also presents a detailed, peer-reviewed experimental protocol for its synthesis. Furthermore, it explores the biological significance of **atropaldehyde** as a reactive metabolite of the antiepileptic drug felbamate, detailing its role in felbamate-associated hepatotoxicity through the inhibition of key detoxification enzymes. This information is supplemented with a signaling pathway diagram to visually represent its mechanism of toxicity.

Chemical and Physical Properties

Atropaldehyde, systematically named 2-phenylpropenal, is a colorless solid at room temperature.^[1] It is characterized by the presence of a phenyl group and an aldehyde functional group conjugated with a carbon-carbon double bond, which contributes to its high reactivity.

Table 1: Chemical Identifiers and Molecular Properties of **Atropaldehyde**

Property	Value	Reference
CAS Number	4432-63-7	[2]
Molecular Formula	C ₉ H ₈ O	[2]
Molecular Weight	132.16 g/mol	[2]
IUPAC Name	2-phenylprop-2-enal	[2]
Synonyms	Atropaldehyde, 2- Phenylacrylaldehyde, α - Phenylacrolein	[1]

Table 2: Physical Properties of **Atropaldehyde**

Property	Value	Reference
Melting Point	38-40 °C	[1]
Boiling Point	118-120 °C at 16 mmHg	[1]
Appearance	Colorless crystals	[1]

Synthesis of Atropaldehyde: Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **atropaldehyde**, adapted from a peer-reviewed procedure in *Organic Syntheses*.[\[1\]](#) This synthesis involves the hydrolysis of 2-phenyl-2-propen-1-al diethyl acetal.

Materials and Equipment:

- 2-phenyl-2-propen-1-al diethyl acetal
- Formic acid
- Petroleum ether
- Diethyl ether

- Anhydrous magnesium sulfate
- 100-mL flask
- Magnetic stirrer and stir bar
- Thermometer
- Ice bath
- Separatory funnel
- Filtration apparatus
- Rotary evaporator (optional)

Procedure:

- Cooling: In a 100-mL flask equipped with a magnetic stirrer and a thermometer, cool 15 g of 2-phenyl-2-propen-1-al diethyl acetal to approximately 4°C in an ice bath.
- Preparation of Hydrolysis Reagent: In a separate container, prepare a mixture of 15 mL of formic acid and 4 mL of water and cool it to a similar temperature.
- Reaction Initiation: Add the cooled formic acid-water mixture to the acetal in one portion with vigorous stirring. A temperature drop to about -4°C should be observed.
- Quenching: Stir the homogeneous mixture for 60 seconds and then quench the reaction by adding 15 mL of petroleum ether and 25 mL of water.
- Extraction: Transfer the mixture to a separatory funnel and shake thoroughly. Separate the organic layer, and extract the aqueous phase with an additional 25 mL of petroleum ether.
- Drying and Concentration: Combine the organic fractions and dry them over anhydrous magnesium sulfate. Filter the solution and concentrate it in vacuo.
- Crystallization: To the crude aldehyde, add a mixture of 10 mL each of petroleum ether and diethyl ether. Cool the solution to approximately -50°C.

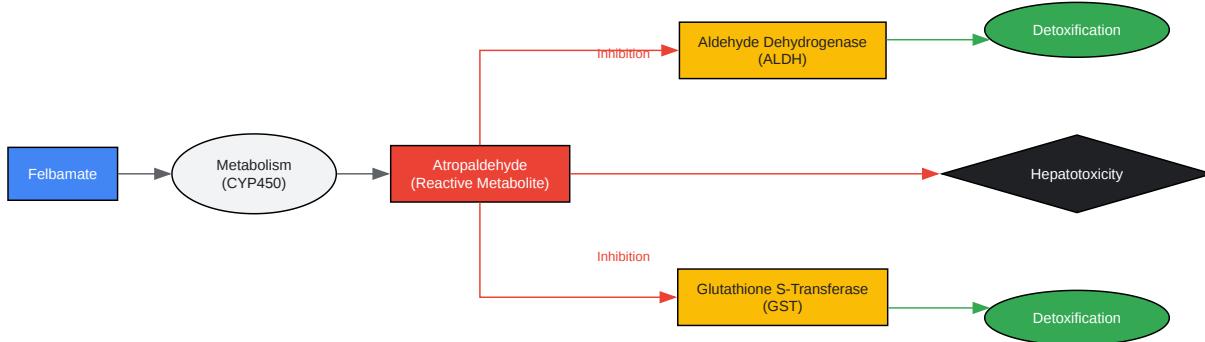
- **Isolation of Product:** After 15 minutes, filter the colorless crystals and wash them with a few milliliters of the solvent mixture pre-cooled to 0°C.
- **Final Product:** The vacuum-dried product should yield 5.8–6.8 g (71–83%) of **atropaldehyde**. Recrystallization from a mixture of diethyl ether and petroleum ether will yield a product with a melting point of 38–40°C.

Biological Significance and Signaling Pathway

Atropaldehyde is a significant metabolite in the context of drug metabolism and toxicology. It is the reactive bioactivation product of the antiepileptic drug felbamate. The formation of **atropaldehyde** is implicated in the hepatotoxicity observed in some patients treated with felbamate.

Atropaldehyde is an electrophilic species that can readily react with cellular nucleophiles, including proteins and glutathione (GSH). Its toxicity is primarily attributed to its ability to inhibit key detoxification enzymes, namely aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST). The inhibition of these enzymes leads to an accumulation of reactive aldehydes and other toxic species, contributing to cellular stress and liver injury.

The following diagram illustrates the metabolic pathway from felbamate to **atropaldehyde** and the subsequent inhibition of detoxification pathways.



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Felbamate metabolism and **atropaldehyde**-induced hepatotoxicity.

Conclusion

This technical guide has provided essential information on **atropaldehyde** for researchers and professionals in the fields of chemistry and drug development. The detailed chemical and physical data, along with a reliable synthesis protocol, serve as a valuable resource for laboratory work. Furthermore, the elucidation of its role as a reactive metabolite and its mechanism of toxicity highlights the importance of understanding metabolic pathways in drug safety and development. The provided signaling pathway diagram offers a clear visual representation of this complex biological process.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Atropaldehyde | C9H8O | CID 10312 - PubChem [pubchem.ncbi.nlm.nih.gov]
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